![molecular formula C8H13NS B1335155 2-Methyl-1-thiophen-2-yl-propylamine CAS No. 56072-60-7](/img/structure/B1335155.png)
2-Methyl-1-thiophen-2-yl-propylamine
Overview
Description
“2-Methyl-1-thiophen-2-yl-propylamine” is a synthetic methamphetamine analogue and is classified as a novel psychoactive substance . It has a molecular weight of 155.26 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1-thiophen-2-yl-propylamine” is represented by the InChI code1S/C8H13NS/c1-6(2)8(9)7-4-3-5-10-7/h3-6,8H,9H2,1-2H3
. The key for this InChI code is VJVICAYVXMSTAM-UHFFFAOYSA-N
. Chemical Reactions Analysis
Thiopropamine, an analogue of amphetamine where the phenyl ring has been replaced by thiophene, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .Physical And Chemical Properties Analysis
“2-Methyl-1-thiophen-2-yl-propylamine” is a liquid at room temperature . It has a molecular weight of 155.26 .Scientific Research Applications
Antibacterial Activity
Thiophene derivatives have been shown to possess significant antibacterial properties. For instance, certain compounds have demonstrated inhibitory effects against bacteria such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. The specific compound “2-Methyl-1-thiophen-2-yl-propylamine” could potentially be explored for its antibacterial efficacy based on the promising results of related thiophene compounds .
Urease Inhibition
Thiophene compounds have also been identified as potent urease inhibitors, which is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, a process relevant in various medical conditions such as peptic ulcers and hepatic encephalopathy. Derivatives of thiophene have shown high percentage inhibition values in research studies, suggesting that “2-Methyl-1-thiophen-2-yl-propylamine” may serve as a candidate for further exploration in this field .
DNA Interaction Studies
Research involving thiophene derivatives has extended into the study of DNA interactions, where compounds are analyzed for their ability to bind with DNA, which can have implications in the development of new drugs and therapeutic agents. The thermal denaturation investigation of DNA using thiophene derivatives could be an area where “2-Methyl-1-thiophen-2-yl-propylamine” might find application .
Chemosensor Development
The selectivity of thiophene derivatives with various metal ions makes them suitable candidates for the development of chemosensors. These sensors are crucial for detecting specific ions in environmental or biological samples. “2-Methyl-1-thiophen-2-yl-propylamine” could potentially be utilized in creating selective probes for metal ions .
Synthesis of Pharmaceutical Compounds
Thiophenes are often used as building blocks in the synthesis of pharmaceutical compounds due to their versatile chemical structure. They can undergo various reactions to form complex molecules with potential therapeutic effects. The compound may be valuable in synthesizing new drugs .
Material Science Applications
Thiophene derivatives are also used in material science, particularly in the creation of organic semiconductors due to their conductive properties. “2-Methyl-1-thiophen-2-yl-propylamine” might be researched for its potential use in electronic devices or as part of photovoltaic materials .
Safety and Hazards
The safety information for “2-Methyl-1-thiophen-2-yl-propylamine” includes several hazard statements: H302, H312, H314, H332 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P405, P501 .
Future Directions
Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
2-methyl-1-thiophen-2-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS/c1-6(2)8(9)7-4-3-5-10-7/h3-6,8H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVICAYVXMSTAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CS1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390165 | |
Record name | 2-Methyl-1-thiophen-2-yl-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-thiophen-2-yl-propylamine | |
CAS RN |
56072-60-7 | |
Record name | 2-Methyl-1-thiophen-2-yl-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.